![molecular formula C13H17N3O B13171050 1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with benzyloxy, methyl, and amine groups
Preparation Methods
The synthesis of 1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyloxy group: This step often involves the use of benzyl chloride in the presence of a base.
Methylation and amination:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Major products depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It finds use in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar compounds include:
- 1-Benzyloxy-3-methyl-2-nitrobenzene
- 4-Benzyloxy-2-methylphenylboronic acid
- 4-(Benzyloxy)-1-bromo-2-methylbenzene
Compared to these compounds, 1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-(phenylmethoxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-13(14)11(2)16(15-10)9-17-8-12-6-4-3-5-7-12/h3-7H,8-9,14H2,1-2H3 |
InChI Key |
MQLLTNFCJHGZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1COCC2=CC=CC=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


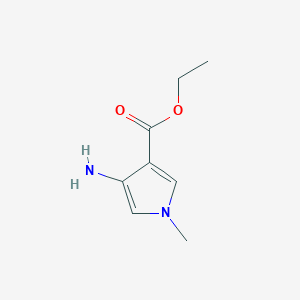
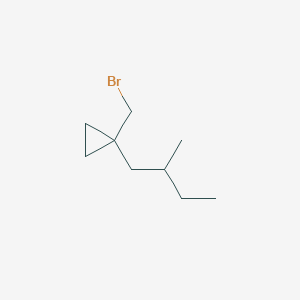
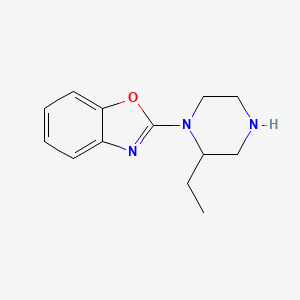
![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
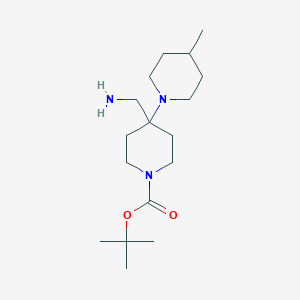
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
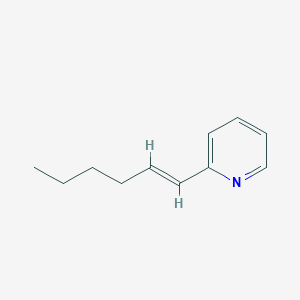
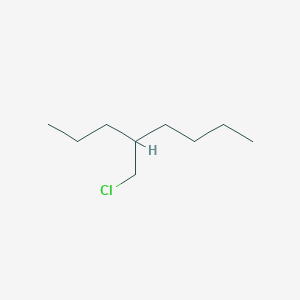
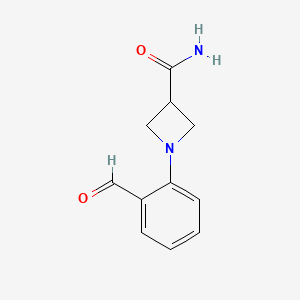
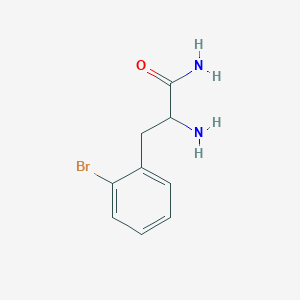
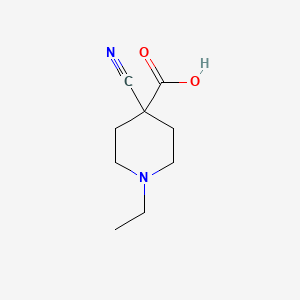
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13171078.png)
